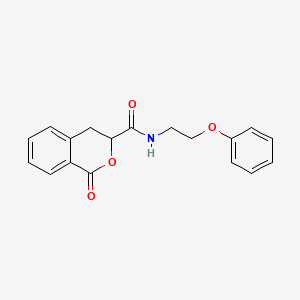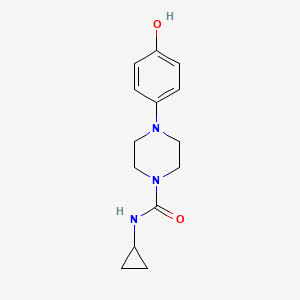
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anticancer properties. DMXAA was initially developed as a potential treatment for viral infections, but its anticancer properties were discovered during preclinical studies.
作用机制
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide exerts its anticancer effects by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then stimulate the immune system to attack the tumor cells, leading to tumor necrosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide has been shown to induce a variety of biochemical and physiological effects in cancer cells, including the activation of the NF-κB pathway, the inhibition of angiogenesis, and the induction of apoptosis. N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
实验室实验的优点和局限性
One advantage of N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer models. N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide also has the potential to enhance the antitumor effects of chemotherapy and radiation therapy. However, one limitation of N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide is its toxicity, which can limit its use in clinical settings.
未来方向
Future research on N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide could focus on identifying new cancer types that are sensitive to N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide treatment, as well as developing new formulations of N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide that can reduce its toxicity. Other possible directions for research could include investigating the mechanisms of N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide-induced immune activation and exploring the potential of N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide in combination with other immunotherapeutic agents.
合成方法
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-7-nitroquinoline with thionyl chloride, followed by the reaction of the resulting compound with 3-mercapto-1,2-dioxolan-4-one. The final product is obtained by reacting the intermediate compound with methylamine.
科学研究应用
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide has been extensively studied for its potential use as an anticancer agent. Preclinical studies have shown that N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide can induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including melanoma, lung cancer, and prostate cancer. N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide has also been shown to enhance the antitumor effects of chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-14(16(19)18-12-5-6-23(20,21)9-12)7-11-3-4-13(22-2)8-15(11)17-10/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQQDQKJBKCTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)


![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)
![N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)

![N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7545830.png)

![1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
![N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide](/img/structure/B7545848.png)
![N-cyclopropyl-3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B7545864.png)

![N,N-dimethyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7545881.png)